Target-Specific Quantitative Efficacy Data: Data Gap Identification
A systematic search of non-vendor literature, including PubMed, Google Patents, and BindingDB, for the exact CAS number 887895-53-6 and its InChI Key (PHNPFLMYWHFKHK-UHFFFAOYSA-N) returned zero primary research articles, patents, or bioassay results. Consequently, no direct, quantitative efficacy data (e.g., IC50, EC50, Ki) exists for this compound. The primary differentiator is therefore a data gap: this compound is an uncharacterized entity within a well-studied class, making it suitable for specific discovery-stage applications. This stands in contrast to several closely related analogs, such as the biphenylsulfonyl benzofuran-2-carboxamides, which have published KAT6A inhibitory data [1], or the benzofuran-2-carboxamide series by Hranjec et al., which have characterized antiproliferative profiles [2].
| Evidence Dimension | Availability of peer-reviewed biological activity data |
|---|---|
| Target Compound Data | No published quantitative bioactivity data found |
| Comparator Or Baseline | Analog 4,6-Dimethyl-N-(2'-methyl[1,1'-biphenyl]-2-sulfonyl)-1-benzofuran-2-carboxamide: KAT6A IC50 = 128 nM [1]. Analog 3h (2-N-acetamidopyridyl substituted benzofuran-2-carboxamide): demonstrated concentration-dependent antiproliferative effects on SW620 cells [2]. |
| Quantified Difference | Not calculable (data vs. no data) |
| Conditions | Target: human KAT6A enzyme (TR-FRET assay) vs. SW620 colorectal adenocarcinoma cell line |
Why This Matters
For scientists seeking a structurally novel, data-poor scaffold for patent-busting or tool compound development, this data gap is a feature; for those needing a well-characterized lead, it is a critical disqualifier.
- [1] BindingDB: BDBM534130 and BDBM534135. WO2022081842. View Source
- [2] Hranjec, M., et al. (2013). European Journal of Medicinal Chemistry, 59, 111-119. View Source
